

Benchmarking PTP Inhibitor V Dihydrate (PHPS1): Performance & Protocol Guide

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Compound of Interest

Compound Name: PTP inhibitor V dihydrate

CAS No.: 2649087-82-9

Cat. No.: B6172586

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Executive Summary: The Chemical Identity & Mechanism

PTP Inhibitor V Dihydrate (Chemical Name: Phenylhydrazonopyrazolone sulfonate 1 or PHPS1) is a potent, cell-permeable inhibitor targeting SHP-2 (Src homology-2 domain-containing protein tyrosine phosphatase-2).

Unlike broad-spectrum inorganic inhibitors (e.g., Sodium Orthovanadate), **PTP Inhibitor V Dihydrate** offers targeted inhibition of the catalytic cleft of SHP-2, a critical node in the RAS-ERK-MAPK signaling pathway. It is widely used to study insulin signaling, growth factor responses, and oncogenic signaling in varying cancer models.

- Primary Target: SHP-2 (0.3 - 2.1 μM).
- Secondary Targets: PTP1B (19 μM), SHP-1 (

5.4 μM).

- Mechanism: Competitive inhibition; binds the PTP catalytic domain, mimicking the phosphotyrosine substrate.

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Critical Disambiguation: "PTP Inhibitor V" is a nomenclature sometimes shared with bpV(phen) (a bisperoxovanadium complex). However, the Dihydrate form specifically refers to the organic sulfonamide PHPS1 (CAS: 314291-83-3 / 2649087-82-9). This guide focuses exclusively on PHPS1.

Comparative Landscape: PHPS1 vs. Alternatives

To select the correct inhibitor for your assay, compare PHPS1 against common alternatives.

Table 1: Benchmarking PTP Inhibitors

Feature	PTP Inhibitor V (PHPS1)	Sodium Orthovanadate	SHP099	NSC 87877
Class	Organic, Competitive	Inorganic, Pan-inhibitor	Organic, Allosteric	Organic, Competitive
Specificity	High for SHP-2 (vs PTP1B)	Low (Pan-PTP/ALP)	Ultra-High (SHP-2 only)	Moderate (SHP-1/SHP-2)
IC50 (SHP-2)	~2.1 μM	~10–100 μM	~0.07 μM (70 nM)	~0.3 μM
Cell Permeability	Excellent	Poor (requires activation)	Excellent	Good
Stability	High (Dihydrate form)	Low (oxidizes easily)	High	Moderate
Primary Use	Blocking ERK activation; Insulin signaling	General lysis buffer additive	Structural biology; highly specific signaling	Dual SHP-1/2 inhibition

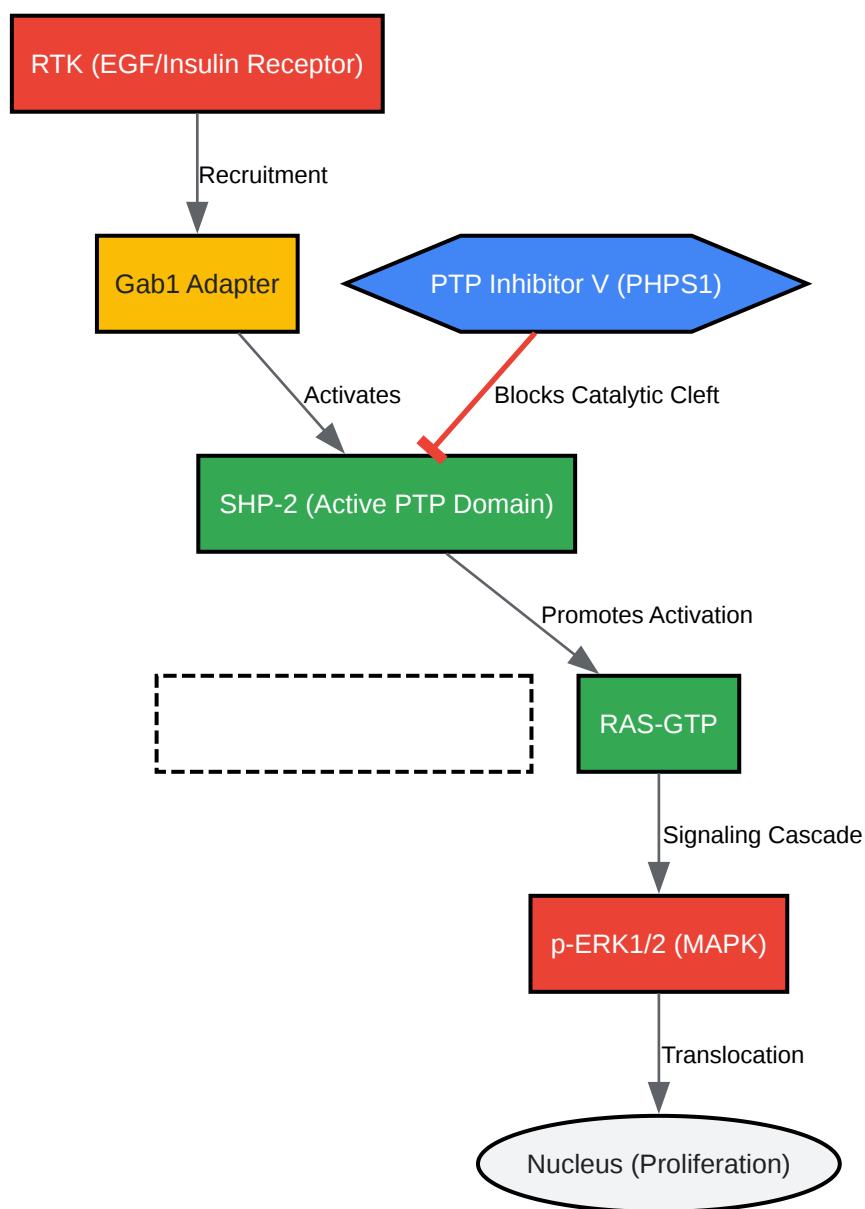
Scientist's Insight:

- Choose PHPS1 when you need to inhibit SHP-2 activity at the catalytic site to block downstream ERK phosphorylation in cell culture models.
- Choose SHP099 if you require absolute specificity for SHP-2 over SHP-1 to rule out off-target effects, as it locks the enzyme in an auto-inhibited conformation.
- Choose Orthovanadate only as a crude "sledgehammer" in lysis buffers to preserve protein phosphorylation states during extraction.

Mechanism of Action: The SHP-2 Signaling Node

SHP-2 acts as a positive regulator of the RAS-MAPK pathway. Upon growth factor stimulation (e.g., EGF, Insulin), SHP-2 is recruited to the receptor, dephosphorylates specific binding sites (like RasGAP binding sites), and effectively sustains RAS activation.

Figure 1: PHPS1 Mechanism of Action in MAPK Signaling



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Caption: PHPS1 competitively binds the SHP-2 catalytic domain, preventing RAS activation and subsequent ERK1/2 phosphorylation.

Experimental Benchmarking Protocols

To validate PTP Inhibitor V performance, we utilize two self-validating workflows: an in vitro enzymatic assay and a cell-based signaling assay.

Protocol A: In Vitro Phosphatase Assay (pNPP)

This assay quantifies the

of PHPS1 against recombinant SHP-2 using p-Nitrophenyl Phosphate (pNPP) as a chromogenic substrate.

Reagents:

- Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
- Substrate: pNPP (Sigma), 2 mM final concentration.
- Enzyme: Recombinant Human SHP-2 (catalytic domain).
- Inhibitor: **PTP Inhibitor V Dihydrate** (dissolved in DMSO).

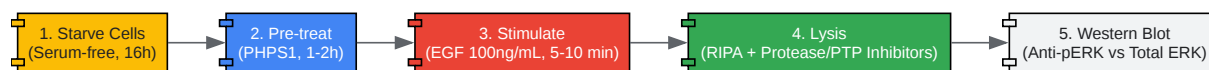
Step-by-Step Workflow:

- Preparation: Dilute PHPS1 in Assay Buffer to generate a concentration range (e.g., 0.1 μ M to 100 μ M). Maintain DMSO concentration <1%.^[1]
- Incubation: Mix 10 ng of recombinant SHP-2 with the inhibitor dilutions in a 96-well plate. Incubate for 15 minutes at 30°C to allow equilibrium binding.
- Reaction: Add pNPP substrate to initiate the reaction.
- Measurement: Incubate for 30 minutes at 30°C. Stop reaction with 1N NaOH if necessary (turns yellow).
- Quantification: Measure Absorbance at 405 nm.
- Validation: Calculate % Inhibition relative to DMSO control. Plot log[Inhibitor] vs. Response to determine

Protocol B: Cell-Based ERK Phosphorylation Assay

This protocol validates cell permeability and biological efficacy by measuring the reduction of p-ERK levels in EGF-stimulated cells.

Figure 2: Cellular Benchmarking Workflow



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Caption: Workflow for assessing PHPS1 efficacy in blocking growth-factor induced MAPK signaling.

Critical Steps for Success:

- Serum Starvation: Essential to reduce basal ERK phosphorylation.
- Pre-treatment: Incubate cells with PHPS1 (typically 10–50 μ M) for 2 hours before stimulation.
- Stimulation Window: EGF stimulation is rapid. Lyse cells exactly at the peak of phosphorylation (usually 5–10 minutes post-EGF).
- Lysis Buffer: Do NOT use Sodium Orthovanadate in the lysis buffer if you are measuring phosphatase activity downstream, but for Western Blotting, you must include it to preserve the snapshot of phosphorylation at the moment of lysis.

References

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Sources

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